molecular formula C20H26FN5O2 B10822759 N-[3-(diethylamino)propyl]-2-(9-fluoro-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide

N-[3-(diethylamino)propyl]-2-(9-fluoro-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide

Cat. No.: B10822759
M. Wt: 387.5 g/mol
InChI Key: VMWVNBGFGFTYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

NV06 undergoes various types of chemical reactions, including:

Scientific Research Applications

NV06 has a wide range of scientific research applications, including:

Mechanism of Action

The main mechanism of action of NV06 involves the activation of the Akt-mediated signaling pathway, leading to the inhibition of anti-apoptotic factors and the induction of apoptosis in cancer cells. NV06 also down-regulates sphingosine kinase and topoisomerase II, contributing to its anti-cancer effects. Additionally, NV06 inhibits androgen-associated enzymes such as 5-alpha-reductase and 17-beta-hydroxysteroid dehydrogenase .

Comparison with Similar Compounds

NV06 is chemically and biologically related to other isoflavonoids such as genistein and flavopiridol. Compared to these compounds, NV06 has shown unique properties in its ability to induce apoptosis and inhibit cancer cell proliferation. Similar compounds include:

NV06 stands out due to its specific mechanism of action and its potential use as a chemo-sensitizer for platinum and taxane-based chemotherapy drugs .

Properties

Molecular Formula

C20H26FN5O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-(9-fluoro-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide

InChI

InChI=1S/C20H26FN5O2/c1-4-24(5-2)11-7-10-22-19(27)13-25-20(28)18-12-15-16(21)8-6-9-17(15)26(18)14(3)23-25/h6,8-9,12H,4-5,7,10-11,13H2,1-3H3,(H,22,27)

InChI Key

VMWVNBGFGFTYOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CN1C(=O)C2=CC3=C(N2C(=N1)C)C=CC=C3F

Origin of Product

United States

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